molecular formula C14H12ClNO5S B2504537 ((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine CAS No. 606945-28-2

((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine

Cat. No. B2504537
CAS RN: 606945-28-2
M. Wt: 341.76
InChI Key: OUJVPHDKPKCGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine, also known as CPPSG or CPPSG-Gly, is a novel synthetic compound with potential applications in scientific research. CPPSG belongs to a class of compounds known as sulfonylglycines, which are used in a wide range of scientific research applications. CPPSG has been shown to have a wide range of biochemical and physiological effects, and it is currently being studied for its potential therapeutic applications.

Scientific Research Applications

Bacterial Infection Research

The compound is used in the study of bacterial infections. LS-BF1, a stable and low toxic cationic antimicrobial peptide, displays a broad spectrum of antibacterial activity, including the challenging ESKAPE pathogens, by cell membrane disruptive mechanism .

Cancer Research

In cancer research, the compound is used in the study of histone methyltransferase. C21, a potent, irreversible, and selective PRMT1 inhibitor with an IC50 of 1.8 μM, inhibits PRMT6 with an IC50 of 8.8 μM .

Cardiovascular Disease Research

The compound is used in the study of cardiovascular diseases. TAK 044, an antagonist of Endothelin Receptor, strongly inhibits ET-induced deterioration in various animal models .

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of five- and six-membered ring systems containing one or two heteroatoms. It has been used as a starting material for synthesis of fused heterocycles, cyclopropane, cyclopentene, and cyclohexanone derivatives .

Synthesis of γ - and δ -ketosulfones

The compound has been used for synthesis of γ - and δ -ketosulfones, 1,4-diketones, amides, ethers, and substituted benzene derivatives due to its high synthetic importance .

Electrophilic Reactions

The compound is a reactive intermediate in electrophilic reactions such as halogenation, alkylation, arylation, heteroarylation, and coupling reactions, and is involved in other types of reaction such as Diels–Alder condensation with aldehydes and desulfonylation .

Synthesis of Benzimidazole Derivatives

A novel series of benzimidazole derivatives wherein 4- (methylsulfonyl) phenyl pharmacophore attached via its C-2 position was designed and synthesized. These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors .

Synthesis of Halomethyl Sulfones

The compound can be converted into halomethyl sulfones and dihalomethyl sulfones. Haloalkyl sulfones are useful for preventing aquatic organisms from attaching to fishing nets and ship hulls. They also have other biological properties such as herbicidal, bactericidal, antifungal, algicidal, and insecticidal activity .

properties

IUPAC Name

2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO5S/c15-12-3-1-2-4-13(12)21-10-5-7-11(8-6-10)22(19,20)16-9-14(17)18/h1-8,16H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJVPHDKPKCGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.